Hexahydro Saturation Delivers Drug-Likeness Advantages Over the Aromatic 7-Methylimidazo[1,2-a]pyrimidine (CAS 6558-66-3)
The target hexahydro compound (CAS 1698095-59-8) differs from its aromatic counterpart 7-methylimidazo[1,2-a]pyrimidine (CAS 6558-66-3) by six additional hydrogen atoms across the 2,3,5,6,7,8-positions. This saturation introduces one N–H hydrogen bond donor (absent in the aromatic form), raises the sp³-hybridized carbon fraction from 0.14 to 0.43, and reduces computed lipophilicity by approximately 1.16 LogP units (from ~1.2 to 0.04) [1]. The saturated ring system also eliminates the planar, fully conjugated π-system, reducing susceptibility to π–π stacking-mediated off-target interactions—a well-established liability of flat aromatic heterocycles in drug discovery . These differences directly impact aqueous solubility, permeability, metabolic stability, and hERG channel binding propensity.
| Evidence Dimension | Physicochemical and drug-likeness parameters (saturation state comparison) |
|---|---|
| Target Compound Data | MW 139.20 g·mol⁻¹; C₇H₁₃N₃; 1 H-bond donor; LogP 0.04; Fsp³ 0.43; TPSA 27.63 Ų |
| Comparator Or Baseline | 7-Methylimidazo[1,2-a]pyrimidine (CAS 6558-66-3): MW 133.15 g·mol⁻¹; C₇H₇N₃; 0 H-bond donors; LogP ~1.2; Fsp³ 0.14 |
| Quantified Difference | ΔMW = +6.05 g·mol⁻¹; ΔHBD = +1; ΔLogP = −1.16; ΔFsp³ = +0.29 |
| Conditions | Computed and reported parameters from vendor certificates of analysis (Leyan, ChemSrc) and database records; LogP calculated per standard XLogP3 methodology |
Why This Matters
A LogP reduction exceeding one unit combined with the introduction of a hydrogen bond donor directly translates to improved aqueous solubility and reduced phospholipidosis risk—two critical developability parameters that scientific procurement decisions should weigh when selecting a scaffold for lead optimization.
- [1] CAS 6558-66-3: 7-Methylimidazo[1,2-a]pyrimidine. CapotChem. C₇H₇N₃, MW 133.15, MDL MFCD08234996. View Source
